Beclomethasone

Catalog No.
S520688
CAS No.
4419-39-0
M.F
C22H29ClO5
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beclomethasone

CAS Number

4419-39-0

Product Name

Beclomethasone

IUPAC Name

(9R,10S,11S,13S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29ClO5

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,17-,19-,20-,21-,22-/m0/s1

InChI Key

NBMKJKDGKREAPL-REKGUKDCSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C

Solubility

Soluble in DMSO

Synonyms

Aerobec, AeroBec Forte, Aldecin, Apo-Beclomethasone, Ascocortonyl, Asmabec Clickhaler, Beclamet, Beclazone, Beclazone Easy Breathe, Beclo Asma, Beclo AZU, Beclocort, Becloforte, Beclomet, Beclometasone, Beclomethasone, Beclomethasone Dipropionate, Beclorhinol, Becloturmant, Beclovent, becodisk, Becodisks, Beconase, Beconase AQ, Becotide, Bemedrex Easyhaler, Bronchocort, Dipropionate, Beclomethasone, Ecobec, Filair, Filair Forte, Junik, Nasobec Aqueous, Prolair, Propaderm, Qvar, Respocort, Sanasthmax, Sanasthmyl, Vancenase, Vanceril, Ventolair, Viarin

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C

Isomeric SMILES

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C

Description

The exact mass of the compound Beclomethasone is 408.1704 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Respiratory Applications

  • Asthma

    Beclomethasone is a mainstay treatment for asthma, particularly mild to moderate persistent asthma. Research focuses on its efficacy in controlling symptoms, reducing asthma exacerbations, and improving lung function [National Institutes of Health (.gov) National Heart, Lung, and Blood Institute. Asthma Management Guidelines. ]

  • Chronic Obstructive Pulmonary Disease (COPD)

    Studies investigate the potential benefits of beclomethasone for COPD, a lung disease characterized by airflow limitation. Research explores whether beclomethasone, often combined with other medications, can improve symptoms and lung function in COPD patients [Cochrane Database of Systematic Reviews. Beclomethasone for chronic obstructive pulmonary disease (COPD) and asthma. ]

Beyond Respiratory Conditions

Research is ongoing to explore the use of beclomethasone for conditions outside the respiratory tract. Some examples include:

  • Allergic Rhinitis

    Beclomethasone's anti-inflammatory properties are being investigated for their potential to manage allergic rhinitis (hay fever) symptoms [National Institutes of Health (.gov) National Library of Medicine. Beclomethasone Dipropionate Nasal Spray. ]

  • Inflammatory Bowel Disease (IBD)

    Studies explore the use of beclomethasone in specific types of IBD, such as ulcerative colitis, to reduce inflammation in the gut [National Institutes of Health (.gov) National Library of Medicine. Beclomethasone. ]

Beclomethasone, also known as beclomethasone dipropionate, is a synthetic corticosteroid primarily used for its anti-inflammatory properties. It is available in various formulations, including inhalers, nasal sprays, creams, and tablets. The inhaled form is predominantly used for the long-term management of asthma, while the cream is effective in treating skin conditions such as dermatitis and psoriasis. The oral formulation has been utilized for ulcerative colitis, and the nasal spray is indicated for allergic rhinitis and nasal polyps .

Beclomethasone acts by binding to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory responses. This mechanism includes the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators .

Beclomethasone dipropionate is a prodrug that undergoes rapid hydrolysis to form its active metabolite, beclomethasone-17-monopropionate (17-BMP), which is responsible for its therapeutic effects. This conversion occurs primarily in the lungs and is mediated by esterases found in various tissues .

The chemical structure of beclomethasone dipropionate can be represented as follows:

  • Molecular Formula: C28H37ClO7
  • Molar Mass: 521.05 g/mol

This compound features a chlorinated steroid backbone, which contributes to its potency and selectivity as an anti-inflammatory agent .

Beclomethasone exhibits significant biological activity as an anti-inflammatory agent. It is classified as a glucocorticoid and functions by activating the glucocorticoid receptor, leading to a cascade of genomic effects that reduce inflammation in various tissues. The compound's potency is notably higher than that of dexamethasone, with estimates suggesting it is 500–600 times more potent due to its targeted action when inhaled .

The primary therapeutic effects include:

  • Reduction of airway inflammation in asthma patients.
  • Control of symptoms associated with allergic rhinitis.
  • Management of inflammatory skin conditions.

Common side effects may include respiratory infections, throat irritation, and potential systemic effects with prolonged use .

The synthesis of beclomethasone dipropionate involves several chemical steps starting from steroid precursors. The general synthetic route includes:

  • Chlorination: Introduction of a chlorine atom at the 9-position of the steroid structure.
  • Esterification: Formation of propionate esters at the 17 and 21 positions to yield beclomethasone dipropionate.
  • Purification: The final product is purified through crystallization or chromatography techniques .

This synthetic pathway allows for the production of beclomethasone dipropionate with high purity and yield.

Beclomethasone has diverse applications across various medical fields:

  • Respiratory Medicine: Used primarily as an inhaled corticosteroid for asthma management.
  • Dermatology: Applied topically for skin conditions such as eczema, psoriasis, and dermatitis.
  • Gastroenterology: Administered orally for treating ulcerative colitis.
  • Allergy Treatment: Utilized in nasal spray form to alleviate symptoms of allergic rhinitis and nasal polyps .

The versatility of beclomethasone makes it a valuable medication in both chronic and acute inflammatory conditions.

Beclomethasone may interact with other medications, particularly those affecting the cytochrome P450 enzyme system. Notably, drugs that induce or inhibit these enzymes can alter the metabolism of beclomethasone, potentially affecting its efficacy and safety profile. Furthermore, concurrent use with other corticosteroids may increase the risk of systemic side effects or adrenal suppression .

Clinical studies have indicated that co-administration with bronchodilators enhances therapeutic outcomes in asthma management without significant adverse interactions .

Several compounds exhibit similar pharmacological properties to beclomethasone. Here are key comparisons:

Compound NamePotency (relative to dexamethasone)Primary UseUnique Features
Budesonide200 timesAsthma and COPDRapid onset; less systemic absorption
Fluticasone1000 timesAsthma and allergic rhinitisHigh potency; longer duration of action
Triamcinolone5–10 timesInflammatory conditionsAvailable in multiple formulations

Uniqueness of Beclomethasone: Beclomethasone's unique feature lies in its prodrug nature, which allows it to exert localized effects with minimal systemic exposure when administered via inhalation. This characteristic reduces the risk of systemic side effects compared to other corticosteroids that may have higher systemic absorption rates .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

408.1703517 g/mol

Monoisotopic Mass

408.1703517 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KGZ1SLC28Z

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (66.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting beta2-agonist or a combination of a long-acting beta2-agonist and a long-acting muscarinic antagonist (for effects on symptoms control and prevention of exacerbations see section 5.1).
Maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting beta2-agonist (for effects on symptoms control and prevention of exacerbations see section 5.1).,

Pharmacology

Beclomethasone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, beclomethasone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

R03AL09
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EA - Corticosteroids acting locally
A07EA07 - Beclometasone
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC15 - Beclometasone
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD01 - Beclometasone
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BA - Glucocorticoids
R03BA01 - Beclometasone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

4419-39-0

Wikipedia

Beclometasone
1-Hexene

Dates

Modify: 2023-08-15
1: Sharif M, Khan BT, Sharif M. Protective effects of beclomethasone against insulin induced airway hyper-reactivity in guinea pig and exploration of its mechanism of action. J Ayub Med Coll Abbottabad. 2014 Jan-Mar;26(1):3-6. PubMed PMID: 25358205.
2: Chassot JM, Ribas D, Silveira EF, Grünspan LD, Pires CC, Farago PV, Braganhol E, Tasso L, Cruz L. Beclomethasone Dipropionate-Loaded Polymeric Nanocapsules: Development, In Vitro Cytotoxicity, and In Vivo Evaluation of Acute Lung Injury. J Nanosci Nanotechnol. 2015 Jan;15(1):855-64. PubMed PMID: 26328450.
3: Storms WW, Segall N, Mansfield LE, Amar NJ, Kelley L, Ding Y, Tantry SK. Efficacy and safety of beclomethasone dipropionate nasal aerosol in pediatric patients with seasonal allergic rhinitis. Ann Allergy Asthma Immunol. 2013 Nov;111(5):408-414.e1. doi: 10.1016/j.anai.2013.07.033. Epub 2013 Aug 28. PubMed PMID: 24125150.
4: Boyd SD, Hadigan C, McManus M, Chairez C, Nieman LK, Pau AK, Alfaro RM, Kovacs JA, Calderon MM, Penzak SR. Influence of low-dose ritonavir with and without darunavir on the pharmacokinetics and pharmacodynamics of inhaled beclomethasone. J Acquir Immune Defic Syndr. 2013 Jul 1;63(3):355-61. doi: 10.1097/QAI.0b013e31829260d6. PubMed PMID: 23535292; PubMed Central PMCID: PMC3683093.
5: Leach CL, Kuehl PJ, Chand R, Ketai L, Norenberg JP, McDonald JD. Characterization of respiratory deposition of fluticasone-salmeterol hydrofluoroalkane-134a and hydrofluoroalkane-134a beclomethasone in asthmatic patients. Ann Allergy Asthma Immunol. 2012 Mar;108(3):195-200. doi: 10.1016/j.anai.2012.01.010. PubMed PMID: 22374204.
6: Jaafar-Maalej C, Andrieu V, Elaissari A, Fessi H. Beclomethasone-loaded lipidic nanocarriers for pulmonary drug delivery: preparation, characterization and in vitro drug release. J Nanosci Nanotechnol. 2011 Mar;11(3):1841-51. PubMed PMID: 21449319.
7: Meltzer EO, Jacobs RL, LaForce CF, Kelley CL, Dunbar SA, Tantry SK. Safety and efficacy of once-daily treatment with beclomethasone dipropionate nasal aerosol in subjects with perennial allergic rhinitis. Allergy Asthma Proc. 2012 May-Jun;33(3):249-57. PubMed PMID: 22737708.
8: Morrow Brown H, Bergmann KC, Ring J. Harry Morrow Brown (1917-2013). Derby, UK. Chem Immunol Allergy. 2014;100:365-7. doi: 10.1159/000360106. Epub 2014 May 22. PubMed PMID: 24925424.
9: Chawes BL, Piccinno A, Kreiner-Møller E, Vissing NH, Poorisrisak P, Mortensen L, Nilson E, Bisgaard A, Dossing A, Deleuran M, Skytt NL, Samandari N, Sergio F, Ciurlia G, Poli G, Acerbi D, Bisgaard H. Pharmacokinetic comparison of inhaled fixed combination vs. the free combination of beclomethasone and formoterol pMDIs in asthmatic children. Br J Clin Pharmacol. 2013 Apr;75(4):1081-8. doi: 10.1111/j.1365-2125.2012.04459.x. PubMed PMID: 22978252; PubMed Central PMCID: PMC3612726.
10: van Bavel JH, Ratner PH, Amar NJ, Hampel FC Jr, Melchior A, Dunbar SA, Dorinsky PM, Tantry SK. Efficacy and safety of once-daily treatment with beclomethasone dipropionate nasal aerosol in subjects with seasonal allergic rhinitis. Allergy Asthma Proc. 2012 Sep-Oct;33(5):386-96. doi: 10.2500/aap.2012.33.3593. PubMed PMID: 23026180.
11: Chien JW, Sakai M, Gooley TA, Schoch HG, McDonald GB. Influence of oral beclomethasone dipropionate on early non-infectious pulmonary outcomes after allogeneic hematopoietic cell transplantation: results from two randomized trials. Bone Marrow Transplant. 2010 Feb;45(2):317-24. doi: 10.1038/bmt.2009.129. Epub 2009 Jun 29. PubMed PMID: 19561649; PubMed Central PMCID: PMC2820152.
12: Fascì Spurio F, Aratari A, Margagnoni G, Doddato MT, Chiesara F, Papi C. Oral beclomethasone dipropionate: a critical review of its use in the management of ulcerative colitis and Crohn's disease. Curr Clin Pharmacol. 2012 May;7(2):131-6. Review. PubMed PMID: 22432845.
13: Kuna P, Govoni M, Lucci G, Scuri M, Acerbi D, Stelmach I. Pharmacokinetics and pharmacodynamics of an extrafine fixed pMDI combination of beclometasone dipropionate/formoterol fumarate in adolescent asthma. Br J Clin Pharmacol. 2015 Sep;80(3):569-80. doi: 10.1111/bcp.12640. Epub 2015 Jun 1. PubMed PMID: 25808292; PubMed Central PMCID: PMC4574841.
14: Gerzeli S, Rognoni C, Quaglini S, Cavallo MC, Cremonesi G, Papi A. Cost-effectiveness and cost-utility of beclomethasone/formoterol versus fluticasone propionate/salmeterol in patients with moderate to severe asthma. Clin Drug Investig. 2012 Apr 1;32(4):253-65. doi: 10.2165/11598940-000000000-00000. PubMed PMID: 22352412.
15: Camargos PA, Lasmar LM. Effects of beclomethasone and factors related to asthma on the growth of prepubertal children. Respir Med. 2010 Jul;104(7):951-6. doi: 10.1016/j.rmed.2010.02.002. Epub 2010 Feb 26. PubMed PMID: 20189373.
16: Holmberg K, Pipkorn U. Influence of topical beclomethasone dipropionate suspension on human nasal mucociliary activity. Eur J Clin Pharmacol. 1986;30(5):625-7. PubMed PMID: 3758151.
17: Mansfield LE. Beclomethasone HFA for the treatment of allergic rhinitis. Expert Opin Pharmacother. 2015;16(18):2849-57. doi: 10.1517/14656566.2015.1115014. Epub 2015 Dec 11. Review. PubMed PMID: 26653155.
18: Blair H, Butler AG. Intranasal beclomethasone dipropionate in seasonal rhinitis in general practice. Practitioner. 1976 Mar;216(1293):347-51. PubMed PMID: 4785.
19: Price D, Thomas M, Haughney J, Lewis RA, Burden A, von Ziegenweidt J, Chisholm A, Hillyer EV, Corrigan CJ. Real-life comparison of beclometasone dipropionate as an extrafine- or larger-particle formulation for asthma. Respir Med. 2013 Jul;107(7):987-1000. doi: 10.1016/j.rmed.2013.03.009. Epub 2013 May 3. PubMed PMID: 23643486.
20: Boner AL, Piacentini GL, Bonizzato C, Dattoli V, Sette L. Effect of inhaled beclomethasone dipropionate on bronchial hyperreactivity in asthmatic children during maximal allergen exposure. Pediatr Pulmonol. 1991;10(1):2-5. PubMed PMID: 2003042.

Explore Compound Types